Piperogalin

Description

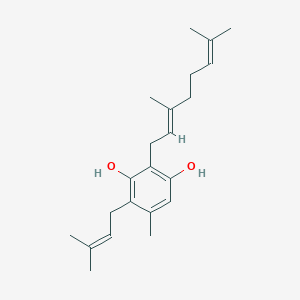

Structure

3D Structure

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methyl-4-(3-methylbut-2-enyl)benzene-1,3-diol |

InChI |

InChI=1S/C22H32O2/c1-15(2)8-7-9-17(5)11-13-20-21(23)14-18(6)19(22(20)24)12-10-16(3)4/h8,10-11,14,23-24H,7,9,12-13H2,1-6H3/b17-11+ |

InChI Key |

XGLWDZCGSBTQLD-GZTJUZNOSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CC1=CC(=C(C(=C1CC=C(C)C)O)CC=C(C)CCC=C(C)C)O |

Synonyms |

piperogalin |

Origin of Product |

United States |

Isolation and Advanced Characterization Methodologies

Plant Source and Extraction Techniques from Peperomia galioides

Piperogalin was first isolated from Peperomia galioides, a plant belonging to the Piperaceae family. ird.frljmu.ac.uknih.gov The initial step in obtaining this compound involves the extraction from the whole plant material.

The process typically begins with the powdered whole plant being subjected to successive extractions in a Soxhlet apparatus. ird.fracs.org This method utilizes a series of solvents with increasing polarity to selectively draw out different classes of compounds. A common sequence of solvents used is petroleum ether, followed by methylene (B1212753) chloride (CH₂Cl₂), and then methanol (B129727) (MeOH). ird.fr

The petroleum ether extract, in particular, has been found to be rich in this compound and other related terpenoid compounds. ird.frresearchgate.net This initial crude extract then undergoes further purification to isolate the individual components. ird.frird.fr

Advanced Chromatographic Separation and Purification Strategies

Following the initial extraction, the crude extract containing a mixture of compounds is subjected to various chromatographic techniques to separate and purify this compound. ird.frbioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds in a mixture. mdpi.comresearchgate.net While the direct application of HPLC for the preparative isolation of this compound from Peperomia galioides is not extensively detailed in the provided search results, it is a standard method for the analysis and purification of similar natural products. mdpi.comgoogle.com HPLC offers high resolution and efficiency in separating complex mixtures. mdpi.comresearchgate.net

Column Chromatography Techniques

Column chromatography is a fundamental and widely used method for the purification of compounds from natural extracts. dntb.gov.uarochester.edukhanacademy.org In the isolation of this compound, the petroleum ether extract is typically subjected to column chromatography on silica (B1680970) gel. ird.frmdpi-res.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (a solvent or mixture of solvents). khanacademy.orgsilicycle.com

The process may also involve liquid-liquid partition, a technique that separates compounds based on their differential solubilities in two immiscible liquid phases. ird.fr For instance, the extract can be partitioned between an aqueous solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH) and methylene chloride (CH₂Cl₂). ird.fr Further separation of the fractions obtained from column chromatography, often monitored by thin-layer chromatography (TLC), ultimately leads to the isolation of pure this compound. ird.frnih.gov

Comprehensive Structural Elucidation Approaches

Once this compound is isolated in its pure form, its chemical structure is determined using a variety of spectroscopic methods. ird.frnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules like this compound. ird.frnih.govsbq.org.br It provides detailed information about the carbon-hydrogen framework of the molecule. acs.org

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete structural assignment of this compound. ird.frnih.gov

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals key features of its structure. For example, it shows signals for two phenolic hydroxyl (-OH) groups, which are exchangeable with D₂O. ird.fr It also displays a singlet for an aromatic proton, a singlet for an aromatic methyl group, and signals for two benzylic methylene groups. ird.fr

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule, complementing the proton data. acs.org

2D NMR Techniques: 2D NMR experiments are crucial for establishing the connectivity between different atoms in the molecule. ird.frprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. ird.frprinceton.edusdsu.edu Homonuclear ¹H-¹H COSY correlations help in tracing out the spin systems within the prenyl and geranyl side chains of this compound. ird.fr

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. princeton.edusdsu.eduresearchgate.net It is used to assign the carbon signals based on the known proton assignments. ird.fr

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. ird.frprinceton.edusdsu.edu Long-range ¹H-¹³C correlations from an experiment like COLOC (a type of HMBC) are instrumental in determining the positions of the substituents on the aromatic ring. ird.fr

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. princeton.educreative-biostructure.com NOESY data, for instance, can show enhancements between a methyl group and a nearby aromatic proton, confirming their spatial proximity. ird.fracs.org

The comprehensive analysis of these 1D and 2D NMR spectra allows for the unambiguous determination of the complete chemical structure of this compound. ird.frnih.gov

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃COCD₃, 400 MHz) ird.fracs.org

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 155.6 | - |

| 2 | 117.8 | - |

| 3 | 154.2 | - |

| 4 | 110.1 | - |

| 5 | 137.9 | - |

| 6 | 107.0 | 6.25, s |

| 7 | 20.9 | 2.11, s |

| 1' | 22.1 | 3.26, d (7.2) |

| 2' | 123.3 | 5.07, m |

| 3' | 130.6 | - |

| 4' | 25.7 | 1.63, s |

| 5' | 17.6 | 1.72, s |

| 1'' | 28.3 | 3.36, d (7.3) |

| 2'' | 122.2 | 5.23, m |

| 3'' | 136.9 | - |

| 4'' | 39.8 | 2.02, m |

| 5'' | 26.7 | 1.96, m |

| 6'' | 124.5 | 5.03, m |

| 7'' | 131.2 | - |

| 8'' | 25.6 | 1.55, s |

| 9'' | 17.6 | 1.58, s |

| 10'' | 16.0 | 1.59, s |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique in the characterization of this compound, providing critical information about its molecular weight and elemental formula.

High-resolution mass spectrometry (HRMS) has been instrumental in determining the precise molecular formula of this compound. In one study, chemical ionization mass spectrometry (CIMS) revealed a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 329. ird.frresearchgate.net This observation suggested a molecular formula of C₂₂H₃₂O₂, a finding that was subsequently confirmed by HRMS. ird.frresearchgate.net The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions, making it an essential tool for the characterization of new natural products like this compound.

| Ionization Mode | Observed m/z | Deduced Molecular Formula | Reference |

| CIMS ([M+H]⁺) | 329 | C₂₂H₃₂O₂ | ird.frresearchgate.net |

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. For instance, the presence of hydroxyl (-OH) groups, a defining feature of its phenolic nature, would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. researchgate.net The aromatic ring would give rise to several bands, including C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net Additionally, the C-O stretching of the phenol (B47542) groups would likely appear in the 1260-1000 cm⁻¹ range. While the specific IR data for this compound was not found in the search results, this technique complements other spectroscopic methods by confirming the presence of these essential functional groups. researchgate.net

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Phenolic O-H stretch | 3200-3600 |

| Aromatic C-H stretch | >3000 |

| Aromatic C=C stretch | 1450-1600 |

| Phenolic C-O stretch | 1260-1000 |

Integration of Spectroscopic Data for Structure Confirmation

The definitive structural confirmation of this compound is achieved through the careful integration of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ird.frresearchgate.netresearchgate.net

The process begins with HRMS, which establishes the molecular formula (C₂₂H₃₂O₂). ird.frresearchgate.net IR spectroscopy then confirms the presence of key functional groups, such as the phenolic hydroxyl groups and the aromatic ring. researchgate.net

The most detailed structural information is derived from one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments. For this compound, ¹H-NMR data reveals signals for two phenolic hydroxyl groups, an aromatic proton, an aromatic methyl group, and protons associated with the prenyl and geranyl side chains. ird.fr ¹³C-NMR provides the carbon framework, and 2D NMR experiments establish the connectivity between protons and carbons, allowing for the precise placement of the substituents on the aromatic ring and the elucidation of the structures of the isoprenoid chains. ird.frresearchgate.net

By combining the molecular formula from MS with the functional group information from IR and the detailed connectivity map from NMR, a complete and unambiguous structure of this compound can be confidently assigned. ird.frresearchgate.net This multi-faceted analytical approach is standard practice in the characterization of novel natural products. uni-halle.de

Biosynthetic Investigations of Piperogalin

Proposed Biosynthetic Pathways of Prenylated Diphenols

The biosynthesis of prenylated diphenols like piperogalin is believed to originate from primary metabolic pathways that produce the basic phenolic and isoprenoid precursors. The generation of plant-derived prenylated compounds typically involves the integration of three major metabolic routes: the shikimate (or phenylpropanoid) pathway, the acetate (B1210297)/malonate (polyketide) pathway, and the isoprenoid pathway. researchgate.net

The core resorcinol (B1680541) structure of this compound, orcinol (B57675), is likely derived from the polyketide pathway. In this pathway, acetyl-CoA and malonyl-CoA units are condensed by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain, which then undergoes intramolecular cyclization and aromatization to yield the orcinol scaffold.

The two isoprenoid side chains, a geranyl group and a prenyl group, are synthesized via the isoprenoid pathway (also known as the mevalonate (B85504) or MEP/DOXP pathway). This pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). DMAPP serves as the direct precursor for the prenyl group. The condensation of DMAPP with IPP yields geranyl pyrophosphate (GPP), the ten-carbon precursor for the geranyl group.

The final assembly of this compound involves the electrophilic substitution of the orcinol ring with the prenyl and geranyl pyrophosphate donors. This aromatic allylation is catalyzed by prenyltransferase (PT) enzymes. Based on the chemical synthesis of this compound, the process is proposed to occur in a stepwise manner. researchgate.netacs.orgnih.gov The first allylation involves the attachment of the geranyl group to the orcinol ring, followed by a second allylation to introduce the prenyl group. researchgate.netacs.org This sequential addition has been demonstrated effectively in a laboratory setting. researchgate.netacs.orgnih.gov

A plausible biosynthetic route, mirroring successful chemical synthesis, is outlined below:

Formation of Orcinol Core: Synthesis via the polyketide pathway from acetate and malonate precursors.

Synthesis of Isoprenoid Donors: Generation of dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) via the isoprenoid pathway.

First Prenylation (Geranylation): A prenyltransferase enzyme catalyzes the attachment of the geranyl group from GPP to the orcinol ring, forming grifolin (B191361). researchgate.netnih.gov

Second Prenylation: A second prenyltransferase catalyzes the attachment of the prenyl group from DMAPP to the grifolin intermediate to yield this compound. researchgate.netnih.gov

Table 1: Key Precursors in the Proposed Biosynthesis of this compound

| Precursor | Biosynthetic Pathway | Role in this compound Structure |

|---|---|---|

| Acetyl-CoA / Malonyl-CoA | Polyketide Pathway | Building blocks for the orcinol core |

| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid Pathway | Donor of the C5 prenyl group |

Enzymatic Mechanisms in this compound Biosynthesis

The key enzymatic steps in the proposed biosynthesis of this compound are the prenylation reactions that attach the isoprenoid side chains to the phenolic core. These reactions are typically catalyzed by a class of enzymes known as prenyltransferases (PTs). Aromatic PTs are responsible for the vast structural diversity of prenylated natural products.

The mechanism of enzymatic C-prenylation of phenols can occur through two primary proposed routes nih.gov:

Direct Electrophilic Substitution (Pathway II): The most commonly accepted mechanism involves the generation of a carbocation from the pyrophosphate leaving group of the isoprenoid donor (DMAPP or GPP). This electrophilic cation then directly attacks the electron-rich aromatic ring of the orcinol acceptor, forming a C-C bond. This is considered the canonical pathway for many aromatic prenyltransferases.

Reverse O-prenylation and Claisen Rearrangement (Pathway I): An alternative mechanism, long proposed in chemical theory and recently demonstrated enzymatically for some systems, involves an initial O-prenylation of the phenolic hydroxyl group. nih.gov This is followed by a nih.govnih.gov-sigmatropic rearrangement, specifically a Claisen rearrangement, which moves the prenyl group from the oxygen to an ortho-carbon position on the aromatic ring. nih.gov While this pathway is less common, it presents a viable alternative for the formation of ortho-C-prenylated phenols. nih.gov

In the case of this compound biosynthesis, specific prenyltransferase enzymes would be required. One PT would likely catalyze the geranylation of orcinol to form grifolin, and a second, or possibly the same enzyme with broad substrate specificity, would catalyze the subsequent prenylation of grifolin. The precise regioselectivity of these enzymes ensures the correct placement of the geranyl and prenyl groups on the orcinol ring. While enzymes specific to this compound have not been isolated, studies on PTs from various organisms that produce other prenylated phenols provide a solid mechanistic framework. nih.govnih.gov For instance, the characterization of the LynF enzyme in cyanobacteria demonstrated that enzymatically synthesized C-prenylated phenols can indeed arise via the Claisen rearrangement pathway. nih.gov

Table 2: Potential Enzymatic Reactions in this compound Biosynthesis

| Reaction Step | Enzyme Class | Substrates | Product |

|---|---|---|---|

| Geranylation of Orcinol | Aromatic Prenyltransferase | Orcinol, Geranyl Pyrophosphate (GPP) | Grifolin |

Genetic Studies of Biosynthetic Gene Clusters

In many microorganisms and plants, the genes encoding the enzymes for a specific secondary metabolic pathway are often located adjacently on the chromosome, forming a biosynthetic gene cluster (BGC). rsc.orgnih.gov This co-localization facilitates the coordinated regulation and inheritance of the entire pathway. To date, a specific BGC for this compound biosynthesis has not been identified. However, based on the proposed biosynthetic pathway, the key genes expected to be found within such a cluster can be predicted.

A putative this compound BGC would likely contain:

A Polyketide Synthase (PKS) gene: This gene would code for the enzyme responsible for synthesizing the orcinol core from acetyl-CoA and malonyl-CoA.

Prenyltransferase (PT) genes: At least one, and possibly two, distinct PT genes would be required to catalyze the sequential geranylation and prenylation steps. It is plausible that one PT handles the geranylation of orcinol and a second PT acts on the resulting grifolin intermediate.

Genes for Isoprenoid Precursor Synthesis: While the primary isoprenoid pathway genes are often part of general metabolism, some BGCs contain additional copies of genes (e.g., for GPP synthase) to enhance the supply of precursors.

Regulatory genes: Genes encoding transcription factors that control the expression of the other genes within the cluster are common components of BGCs. nih.gov

Transporter genes: Genes encoding transport proteins that may be involved in sequestering the final product or exporting it from the cell might also be present.

The discovery of such a cluster would most likely be achieved through genome mining of a this compound-producing organism. frontiersin.org By searching the genome for sequences homologous to known PKS and PT genes, researchers can identify candidate BGCs. nih.gov Subsequent genetic experiments, such as gene knockout or heterologous expression of the entire cluster in a model host, would be required to confirm its role in this compound production.

Chemical Synthesis and Analog Design

Total Synthesis Strategies for Piperogalin

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, has been successfully applied to this compound. Key strategies have focused on the regioselective introduction of isoprenoid side chains onto a phenolic core.

A highly efficient and regioselective method for the synthesis of this compound utilizes an alumina-promoted aromatic allylation reaction. researchgate.netnih.govacs.orgacs.org This approach has proven effective for the synthesis of several phenolic natural products. researchgate.netnih.govacs.org The first total synthesis of this compound was accomplished through a two-step sequence involving sequential allylations of orcinol (B57675) with geraniol (B1671447) and then prenol, facilitated by alumina (B75360). researchgate.netnih.govacs.orgacs.org

The process begins with the geranylation of orcinol. acs.orggoogle.com This reaction is typically performed on a multi-millimole scale with a reduced loading of alumina to aid in the stirring of the heterogeneous mixture. acs.org The reaction often requires elevated temperatures, such as refluxing in dichloroethane (DCE), for an extended period to afford cannabigerocin, an intermediate in the synthesis. acs.orggoogle.com

Table 1: Key Parameters in Alumina-Promoted Synthesis of this compound

| Step | Reactants | Catalyst/Promoter | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Geranylation | Orcinol, Geraniol | Alumina | Dichloroethane (DCE) | Reflux | Cannabigerocin |

| Prenylation | Cannabigerocin, Prenol | Alumina | Heptanes | 80°C | This compound |

The synthesis of this compound fundamentally relies on the sequential introduction of two different isoprenoid chains, a geranyl group and a prenyl group, onto an orcinol core. researchgate.netnih.govacs.orgacs.org This presents a significant challenge in controlling the regioselectivity of the alkylation reactions. mcmaster.ca

The initial step involves the C-alkylation of orcinol with geraniol. acs.org This reaction forms the first carbon-carbon bond between the aromatic ring and the ten-carbon geranyl side chain. The resulting product, cannabigerocin, is then subjected to a second alkylation reaction. acs.orggoogle.com

In the second step, cannabigerocin is treated with prenol to introduce the five-carbon prenyl group. acs.orggoogle.com The successful execution of this sequential alkylation provides the complete carbon skeleton of this compound. researchgate.netnih.govacs.orgacs.org This methodology represents the first reported synthesis of this natural product. mcmaster.ca

Alumina-Promoted Regioselective Aromatic Allylation Approaches

Semi-Synthetic Approaches from Natural Precursors

Semi-synthetic strategies leverage naturally occurring compounds as starting materials for chemical modifications. While specific semi-synthetic routes starting from advanced natural precursors to directly yield this compound are not extensively detailed in the provided context, the general principle involves modifying closely related natural products. For instance, cannabinoids derived from natural sources can be subsequently modified or derivatized in a laboratory setting. google.com This approach can be advantageous by reducing the number of synthetic steps required to reach the target molecule.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for understanding how its chemical structure relates to its biological activity. gardp.orgoncodesign-services.com These studies involve systematically altering different parts of the this compound molecule and assessing the impact of these changes.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the properties of a lead compound. gardp.orgoncodesign-services.com For this compound and related phenolic compounds, SAR studies would involve synthesizing a series of analogs with modifications to the phenolic core, the geranyl side chain, and the prenyl side chain. conicet.gov.ar

For example, the length and branching of the alkyl side chains can be varied. researchgate.net By comparing the biological activities of these analogs, researchers can identify the key structural features responsible for a particular effect. gardp.orgresearchgate.net This knowledge guides the design of new, potentially more potent or selective molecules. gardp.org Computational methods, such as molecular docking, can also be employed to predict how these structural changes might affect the interaction of the molecule with a biological target. researchgate.netmdpi.com

Derivatization involves chemically modifying a parent compound to alter its physicochemical properties and, consequently, its interactions with biological systems. researchgate.netresearchgate.net For this compound, derivatization could involve several strategies.

One approach is to modify the hydroxyl groups on the phenolic ring. researchgate.net Methylation, for instance, would change the hydrogen-bonding capabilities of the molecule. Another strategy could be the introduction of different functional groups onto the isoprenoid side chains. These modifications can influence the molecule's lipophilicity, shape, and electronic distribution, all of which can affect how it binds to a target protein or receptor. researchgate.net The synthesis of silicon-containing analogs (sila-derivatives) is another advanced derivatization strategy that can modulate the pharmacokinetic properties of a molecule. nih.gov

Molecular and Cellular Biological Activity Studies

Antiparasitic Activity at the Cellular Level

Piperogalin has demonstrated significant activity against several protozoan parasites responsible for debilitating diseases in humans. researchgate.net In vitro and in vivo studies have highlighted its potential as a lead compound for the development of new antiparasitic drugs.

In Vitro Efficacy against Leishmania Species (L. amazonensis, L. braziliensis, L. donovani)

This compound, isolated from Peperomia galioides, has shown notable in vitro activity against various Leishmania species. researchgate.net A study evaluating a petroleum ether extract containing this compound reported significant efficacy against three Leishmania species, indicating its broad-spectrum anti-leishmanial potential. researchgate.net Computational studies have further explored the interaction between this compound and Leishmania pteridine (B1203161) reductase 1 (PTR1), a crucial enzyme for the parasite's survival. nih.gov These molecular docking and dynamics simulations revealed that this compound exhibits a strong binding affinity for the active site of LmPTR1, with a binding energy of -103.567 kJ/mol. nih.gov This interaction suggests a favorable and spontaneous binding capable of inhibiting the enzyme, which is essential for the parasite's DNA biosynthesis. nih.gov The stability of the this compound-PTR1 complex further supports its potential as an inhibitor for antileishmanial chemotherapy. nih.govresearchgate.net

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Binding Free Energy (kJ/mol) | Key Interacting Residues | Reference |

| This compound | Leishmania pteridine reductase 1 (PTR1) | -9.8 | -103.567 | Tyr194, Asp181, Phe113, Arg17, Ser111 | nih.gov |

This table is interactive. Click on the headers to sort the data.

In Vitro Efficacy against Trypanosoma cruzi

The antiparasitic activity of this compound also extends to Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net An extract from Peperomia galioides, containing this compound as a major component, demonstrated significant in vitro activity against T. cruzi. researchgate.net T. cruzi infects a variety of host cells, and its ability to replicate within these cells is crucial for the progression of the disease. frontiersin.orgmdpi.com The parasite's complex life cycle and its interaction with host cells present multiple targets for therapeutic intervention. frontiersin.orgnih.govplos.org The demonstrated efficacy of this compound in vitro suggests its potential to interfere with the parasite's survival and proliferation. researchgate.net

Studies in Murine Models of Parasitic Infection (e.g., Leishmania amazonensis)

The evaluation of antiparasitic compounds in animal models is a critical step in preclinical drug development. Murine models of Leishmania amazonensis infection are well-established and provide valuable insights into disease pathogenesis and therapeutic responses. dermatolarg.org.arscielo.brfrontiersin.org Different mouse strains, such as BALB/c and C57BL/6, exhibit varying degrees of susceptibility to infection, which can be utilized to study the efficacy of potential treatments under different immunological conditions. dermatolarg.org.arfrontiersin.org While specific in vivo studies focusing solely on this compound in L. amazonensis infected mice are not detailed in the provided results, the promising in vitro data against this species warrants further investigation in such models. researchgate.netmdpi.com In vivo efficacy studies are essential to determine the compound's activity, potential toxicity, and pharmacokinetic profile in a living organism. nih.govmdpi.com

Antimicrobial Research Focus

In addition to its antiparasitic effects, this compound has been investigated for its potential to combat bacterial infections, particularly those caused by drug-resistant strains.

Investigations into Antibacterial Potential (e.g., against Gram-positive bacteria like MRSA)

Research has indicated that compounds with structures similar to this compound, often found in plant extracts, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov MRSA is a significant public health threat due to its resistance to multiple antibiotics. nih.govnanobioletters.com Studies on various natural and synthetic compounds have shown promising results against MRSA, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. frontiersin.orgmdpi.com For instance, extracts from Piper betle have demonstrated bactericidal activity against MRSA with MICs ranging from 19 µg/ml to 1250 µg/ml. nih.gov The efficacy of such compounds is often greater against Gram-positive bacteria compared to Gram-negative bacteria. nih.govmdpi.com

| Bacterial Strain | Compound/Extract | MIC (µg/mL) | Reference |

| MRSA | Piper betle leaf crude extracts | 19 - 1250 | nih.gov |

| MRSA | Chinese Red Propolis Ethanolic Extract | 50 | mdpi.com |

| MRSA | SIMR 2404 | 2 | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Mechanisms of Bacterial Cell Membrane Disruption

The primary mechanism by which many antimicrobial compounds, including those structurally related to this compound, exert their effect is through the disruption of the bacterial cell membrane. mdpi-res.comnih.gov This disruption can occur through various interactions, such as the binding of the compound to the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. patsnap.commdpi.comfrontiersin.org The lipophilic nature of these compounds often facilitates their interaction with the bacterial membrane bilayer. nih.gov This mechanism is particularly effective against both growing and dormant bacteria, making it a valuable strategy for treating persistent infections. nih.gov The disruption of membrane integrity can be observed through methods like scanning electron microscopy, which can visualize the damage to the bacterial cell structure. nanobioletters.com

Computational Chemistry and Structural Biology of Piperogalin Interactions

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as piperogalin, might interact with a biological target, typically a protein or enzyme.

Research into the potential therapeutic applications of this compound has utilized molecular docking to screen its binding affinity against various targets. A notable example is the investigation of this compound as an inhibitor of Pteridine (B1203161) reductase 1 (PTR1) from the Leishmania parasite, an essential enzyme for its survival. nih.gov Docking studies are performed to calculate the binding energy, which indicates the strength of the interaction between the ligand and the target. A lower binding energy value typically suggests a more stable and favorable interaction.

In a comparative study, this compound was docked into the active site of Leishmania PTR1, yielding significant binding affinities. nih.gov These computational predictions suggest that this compound can fit effectively within the binding pocket of the enzyme, positioning it as a promising candidate for inhibition. The binding affinities from these studies highlight its potential relative to other natural compounds and the enzyme's natural substrate. nih.gov

Table 1: Molecular Docking Binding Affinities of Selected Compounds against Leishmania Pteridine Reductase 1 (PTR1) This table presents the binding affinities (in kcal/mol) of this compound and other compounds as identified in molecular docking studies. Lower values indicate stronger predicted binding.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| This compound | Leishmania PTR1 | -6.2 to -9.8 (Range includes other tested compounds) | nih.gov |

| Grifolin (B191361) | Leishmania PTR1 | -6.2 to -9.8 (Range includes other tested compounds) | nih.gov |

| Licochalcone A | Leishmania PTR1 | -6.2 to -9.8 (Range includes other tested compounds) | nih.gov |

| Xylopine | Leishmania PTR1 | -6.2 to -9.8 (Range includes other tested compounds) | nih.gov |

The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions. plos.orgresearchgate.net Following molecular docking, a detailed analysis of these interactions is essential to understand the basis of the binding affinity. The key interactions stabilizing the this compound-PTR1 complex include hydrogen bonds and hydrophobic interactions. nih.govbenthamopen.com

Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom in a molecular dipole and an electronegative atom (like oxygen or nitrogen) in another dipole. benthamopen.com In the case of this compound docked into PTR1, hydrogen bonds were observed with key amino acid residues within the enzyme's active site. nih.gov Specifically, interactions were predicted with catalytic residues such as Ser111, Asp181, and Tyr194, which are vital for the enzyme's function. nih.gov The formation of these hydrogen bonds suggests that this compound can directly interfere with the catalytic mechanism of PTR1.

Table 2: Key Ligand-Receptor Interactions for this compound with Leishmania PTR1 This table summarizes the types of interactions and the specific amino acid residues of PTR1 involved in binding this compound, as identified through computational analysis.

| Interaction Type | Interacting Residues in PTR1 | Significance in Binding | Source |

|---|---|---|---|

| Hydrogen Bonding | Ser111, Asp181, Tyr194 | Stabilizes the complex and interferes with the enzyme's catalytic mechanism. | nih.gov |

| Hydrophobic Interactions | Phe113, Arg17 | Anchors the ligand within the hydrophobic pocket of the active site, contributing to binding affinity. | nih.gov |

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govresearchgate.net MD simulations are computational methods that model the physical movements of atoms and molecules, providing insights into the stability and conformational changes of the ligand-receptor complex in a simulated physiological environment. frontiersin.orgchemrxiv.org

For the this compound-PTR1 complex, MD simulations were conducted for a period of 200 nanoseconds to assess its stability. nih.gov The stability of the complex is often evaluated by analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Hydrogen Bond Occupancy: Analysis of hydrogen bonds during the MD simulation can reveal their stability. researchgate.net For the this compound-PTR1 complex, a consistent number of hydrogen bonds were maintained throughout the simulation, indicating a stable interaction. researchgate.net

The results from MD simulations corroborate the findings from molecular docking, confirming that this compound forms a stable and long-lasting complex with PTR1, which is a prerequisite for an effective inhibitor. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org QSAR models are developed by correlating molecular descriptors (physicochemical properties or structural features) with experimentally determined biological activities. nih.gov

A typical QSAR study involves:

Data Set Collection: A set of structurally related molecules with known biological activities (e.g., inhibitory concentration) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each molecule. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. nih.gov

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds. nih.gov

While no specific QSAR models focused exclusively on this compound have been detailed in the reviewed literature, this methodology is highly applicable. For instance, QSAR studies on piperine (B192125) analogs, which are structurally related to this compound, have successfully identified key structural features that influence their inhibitory activity against bacterial efflux pumps. nih.gov A similar approach could be employed for a series of this compound derivatives to optimize their activity against targets like Leishmania PTR1, guiding the synthesis of new, more potent analogs. jocpr.com

In Silico Prediction of Target Engagement

In silico target prediction is a computational strategy used to identify potential biological targets of a given small molecule. researchgate.netbenthamscience.com This approach is particularly valuable in the early stages of drug discovery for elucidating a compound's mechanism of action or for identifying new therapeutic applications (drug repositioning).

Target prediction methods often rely on the principle of chemical similarity, where the known targets of molecules structurally similar to the query compound are considered potential targets. Other approaches include reverse docking, where the compound of interest is docked against a large library of protein structures to find potential binding partners. researchgate.net

For this compound, in silico target prediction could expand its therapeutic potential beyond its known activity against Leishmania PTR1. By screening this compound against databases of druggable proteins, new potential targets involved in other diseases could be identified. researchgate.netnih.gov These computational predictions would then require experimental validation to confirm the engagement and functional effect of this compound on the newly identified targets. This predictive approach is a powerful hypothesis-generating tool that can accelerate the discovery of novel applications for natural products like this compound.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Grifolin |

| Licochalcone A |

| Xylopine |

| Biopterin |

| Serine |

| Aspartic Acid |

| Tyrosine |

| Phenylalanine |

| Arginine |

Advanced Analytical Methodologies in Piperogalin Research

Quantitative Analysis in Complex Biological Matrices

The accurate quantification of compounds like piperogalin in complex biological matrices such as plasma, urine, or tissue is fundamental for pharmacokinetic and metabolic studies. nih.gov These matrices contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov Matrix effects can either suppress or enhance the ionization of the target analyte in mass spectrometry, potentially leading to inaccurate and imprecise results. nih.gov Therefore, robust analytical methods are required to overcome these challenges.

A common strategy for sample preparation involves protein precipitation, often using acetonitrile (B52724), to remove larger molecules from the plasma sample. nih.govresearchgate.net This is a straightforward and effective method for cleaning up the sample before instrumental analysis. mdpi.com

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and other small molecules in biological fluids. nih.govnih.gov This method offers high sensitivity, selectivity, and speed. mdpi.com The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte of interest. mdpi.comrsc.org The use of an internal standard is crucial to correct for variability during sample preparation and analysis. researchgate.net While specific validated methods for this compound in biological matrices are not widely published, the methodologies applied to other phenolic compounds and natural products in rat plasma serve as a well-established template. nih.govresearchgate.netmdpi.com

Table 1: Typical Parameters for UPLC-MS/MS Quantification in Rat Plasma

| Parameter | Typical Setting/Value | Purpose |

| Chromatography | ||

| Column | UPLC BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) | Separation of the analyte from matrix components based on hydrophobicity. nih.govmdpi.com |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) | To achieve efficient elution and good peak shape. nih.govmdpi.com |

| Flow Rate | 0.3-0.4 mL/min | Optimized for UPLC columns to ensure sharp peaks and rapid analysis. mdpi.commdpi.com |

| Injection Volume | 2-10 µL | A small volume is used to prevent column overloading. mdpi.commdpi.com |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | To ionize the analyte for mass analysis; mode is chosen based on analyte properties. nih.govmdpi.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific fragmentation of the analyte. mdpi.comrsc.org |

| Desolvation Gas | Nitrogen | Aids in the desolvation of droplets from the ESI source. mdpi.com |

| Desolvation Temp. | 500-600 °C | To facilitate the evaporation of the mobile phase. mdpi.com |

Metabolomic Profiling of this compound and Related Compounds

Metabolomics is the comprehensive study of the complete set of small-molecule metabolites within a biological system. nih.govnih.gov It provides a dynamic snapshot of the physiology of an organism and can be used to understand the metabolic fate of a xenobiotic compound like this compound. nih.gov Identifying the metabolites of a compound is crucial for understanding its clearance pathways, identifying potentially active or toxic byproducts, and guiding further structural optimization in drug discovery. admescope.comwuxiapptec.com

Untargeted metabolomic profiling, often employing liquid chromatography-high-resolution mass spectrometry (LC-HRMS), can be used to compare the metabolic profiles of biological samples (e.g., urine or plasma) from subjects before and after administration of a compound. mdpi.comnih.gov This approach allows for the discovery of new metabolites without prior knowledge of their structure. nih.gov The data is analyzed using multivariate statistical methods to identify ions that are significantly changed, which are then subjected to structural elucidation. mdpi.com

For this compound, this would involve identifying products of common metabolic reactions, such as oxidation (e.g., hydroxylation) and conjugation (e.g., glucuronidation or sulfation), which are typical for phenolic compounds. admescope.com Identifying these metabolic "soft-spots" provides insight into the compound's stability and interactions with metabolic enzymes like cytochrome P450s. admescope.comnih.gov

Table 2: Potential Metabolic Transformations of this compound

| Reaction Type | Description | Potential Effect on this compound |

| Phase I | ||

| Oxidation | Introduction of an oxygen atom, often by Cytochrome P450 enzymes. | Hydroxylation of the aromatic rings or the prenyl side chains. |

| Reduction | Addition of hydrogen atoms. | Reduction of double bonds in the prenyl groups. |

| Hydrolysis | Cleavage of bonds by the addition of water. | Not typically a primary route for this structure. |

| Phase II | ||

| Glucuronidation | Conjugation with glucuronic acid, catalyzed by UGT enzymes. | Addition of a glucuronide group to the phenolic hydroxyls, increasing water solubility for excretion. |

| Sulfation | Conjugation with a sulfonate group, catalyzed by SULT enzymes. | Addition of a sulfate (B86663) group to the phenolic hydroxyls, increasing water solubility. |

| Methylation | Addition of a methyl group. | Methylation of the phenolic hydroxyl groups. |

Application of Advanced Chromatography-Mass Spectrometry Techniques

The analysis of this compound and its metabolites in complex samples relies heavily on the coupling of advanced separation techniques with powerful mass spectrometry. mdpi.com The complexity of biological and food matrices requires analytical methods that offer high resolution, sensitivity, and specificity. nih.govelsevier.com

Ultra-High-Performance Liquid Chromatography (UHPLC) has become a standard technique, utilizing columns with sub-2 µm particles to achieve faster analysis times and superior separation efficiency compared to conventional HPLC. nih.govnumberanalytics.com For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative or complementary separation method to traditional reversed-phase chromatography. nih.govufz.de

Tandem Mass Spectrometry (MS/MS) , particularly with triple quadrupole instruments, is the gold standard for targeted quantification due to its high sensitivity and selectivity, as seen in MRM mode. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) , using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. admescope.comorganomation.com This capability is essential for identifying unknown metabolites by allowing the determination of their elemental composition. admescope.com Techniques like Quadrupole Time-of-Flight (Q-TOF) combine the selectivity of a quadrupole with the high-resolution capabilities of a TOF analyzer, making them ideal for both quantification and identification studies. nih.gov

Table 3: Comparison of Advanced Chromatography-MS Techniques

| Technique | Principle | Primary Application in this compound Research | Advantages |

| UPLC-MS/MS (Triple Quadrupole) | A precursor ion is selected, fragmented, and a specific product ion is detected. numberanalytics.com | Targeted quantitative analysis of this compound and known metabolites in biological matrices. nih.gov | Highest sensitivity and selectivity for quantification; robust and reliable. |

| UPLC-HRMS (Q-TOF, Orbitrap) | Provides a full scan of ions with very high mass accuracy. organomation.com | Untargeted metabolomic profiling; identification of unknown this compound metabolites; structural confirmation. admescope.com | Allows for determination of elemental composition; retrospective data analysis is possible. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile or derivatized compounds in the gas phase followed by mass analysis. numberanalytics.com | Analysis of volatile derivatives of this compound or related smaller molecules. mdpi.com | Excellent separation for volatile and non-polar compounds. numberanalytics.com |

| Two-Dimensional Liquid Chromatography (LCxLC) | The sample is subjected to two different liquid chromatography separation steps. elsevier.com | Analysis of extremely complex samples where one-dimensional LC is insufficient. | Greatly increased peak capacity and resolving power. |

NMR-based Metabolomics and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in natural product research, providing detailed information about molecular structure and connectivity. indianastate.edumdpi.com It is a non-destructive technique that allows for the unambiguous identification and quantification of compounds in a mixture. frontiersin.orgnih.gov

The initial structural elucidation of this compound was established through comprehensive spectral analysis, including two-dimensional (2D) NMR techniques. researchgate.net Experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons within the molecule, ultimately revealing its complete chemical structure. ucl.ac.uk

In the context of metabolomics, NMR is highly valued for its robustness, high reproducibility, and quantitative nature. nih.govmdpi.com A single 1D ¹H NMR spectrum of a biological fluid like urine or plasma can provide a profile of the most abundant metabolites. frontiersin.org While signal overlap can be a challenge, the wide chemical shift range of ¹³C NMR can offer better spectral dispersion. frontiersin.org 2D NMR experiments can further help to resolve overlapping signals and confirm the identity of metabolites within a complex mixture. frontiersin.orgnih.gov Recent advancements, including the use of high-field magnets and cryogenic probes, have significantly improved the sensitivity of NMR-based metabolomics. frontiersin.org Machine learning approaches are also being developed to automate the process of analyzing NMR spectra for structure determination. arxiv.org

Table 4: Common NMR Experiments in this compound Research

| Experiment | Information Provided | Application |

| 1D ¹H NMR | Provides an overview of all proton-containing compounds in a sample. frontiersin.org | Rapid profiling of samples; initial assessment of purity and structure; quantitative analysis. nih.gov |

| 1D ¹³C NMR | Shows all unique carbon atoms in a molecule; has a wide chemical shift range, reducing signal overlap. frontiersin.org | Complementary to ¹H NMR for structural analysis, especially for complex molecules. |

| 2D COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). ucl.ac.uk | Establishing proton-proton connectivity to trace out spin systems in the molecule. |

| 2D HMQC/HSQC | Correlates protons with their directly attached carbons. ucl.ac.uk | Assigning carbon signals based on known proton assignments. |

| 2D HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). ucl.ac.uk | Assembling molecular fragments and connecting different spin systems to determine the complete carbon skeleton. |

| 2D NOESY | Shows correlations between protons that are close to each other in space, regardless of bonding. ucl.ac.uk | Determining the stereochemistry and 3D conformation of the molecule. |

Future Perspectives and Research Challenges

Advancements in Sustainable Sourcing and Production for Research Scale

A primary hurdle in the extensive study of many bioactive natural products is their low abundance in their natural sources, which makes large-scale extraction both environmentally and economically unviable. researchgate.netresearchgate.net Piperogalin is originally isolated from plants of the Peperomia genus, such as Peperomia galioides. acs.orgljmu.ac.uk Sustainable sourcing, a practice that prioritizes environmental, social, and economic factors in procurement, is therefore a critical consideration. adec-innovations.com For research-scale quantities, relying on wild harvesting or cultivation is often impractical.

The most significant advancement in overcoming this limitation has been the advent of chemical synthesis. researchgate.net Total synthesis can provide a reliable and sustainable supply of a compound, allowing for extensive biological testing and structure-activity relationship (SAR) studies without depleting natural resources. researchgate.netnih.gov A key future perspective is the refinement of synthetic methodologies to be more efficient, cost-effective, and environmentally benign, aligning with the principles of green chemistry. This includes exploring biocatalysis and synthetic biology approaches, such as using engineered microbes to produce this compound or its precursors, which could offer a highly sustainable and scalable production platform for research purposes. researchgate.net

Elucidation of Undefined Molecular Targets and Mechanisms of Action

Initial studies have shown that this compound possesses promising antiparasitic activity, notably against the trypanosomatids Leishmania and Trypanosoma cruzi. acs.orgconicet.gov.ar However, a significant knowledge gap exists regarding its precise mechanism of action. The specific molecular targets within these parasites that this compound interacts with to exert its inhibitory effects are currently undefined. researchgate.net This lack of mechanistic understanding is a common challenge in the development of natural product-based drugs. nih.gov

Future research must prioritize the identification of these molecular targets. A variety of modern pharmacological and biochemical techniques could be employed for this purpose. These include:

Affinity chromatography-mass spectrometry: To isolate and identify binding proteins from parasite lysates.

Cellular thermal shift assays (CETSA): To detect the direct binding of this compound to target proteins in intact cells.

Computational approaches: Molecular docking and dynamics simulations can predict potential binding sites on known parasitic proteins, although these require experimental validation. researchgate.netresearchgate.net

Elucidating the mechanism of action is paramount, as it not only validates the compound's therapeutic potential but also provides a rational basis for designing more potent and selective derivatives and helps in anticipating potential resistance mechanisms. preprints.org

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Until recently, this compound had not been accessed via chemical synthesis. acs.org A major breakthrough was the first reported total synthesis in 2020 by Jentsch et al., which was described as having "unprecedented efficiency". researchgate.netnih.govacs.org This route provides the foundation for future synthetic endeavors.

Table 1: The First Total Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Orcinol (B57675), Geraniol (B1671447) | Acidic Alumina (B75360) (Al₂O₃), Dichloroethane (DCE), Reflux | Geranyl-orcinol intermediate | 48% | acs.org |

| 2 | Geranyl-orcinol intermediate, Prenol | Acidic Alumina (Al₂O₃), Heptanes, 80°C | This compound | 57% | acs.org |

Exploration of Structure-Activity Relationships for Specific Biological Activities

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. mdpi-res.com For this compound, SAR studies are a critical next step but remain largely unexplored. Such studies involve the systematic synthesis and biological evaluation of analogues to identify which parts of the molecule are essential for its activity.

Key areas for future SAR exploration of this compound would include:

Modification of the Terpene Chains: Altering the length, saturation, or branching of the geranyl and prenyl side chains to probe their role in binding and cell membrane affinity. Studies on similar compounds show that the nature of these lipophilic chains can significantly impact bioactivity. mdpi.comnih.gov

Alteration of the Resorcinol (B1680541) Core: Modifying the substitution pattern on the aromatic ring or changing the position of the hydroxyl groups to determine their importance in target interaction, potentially through hydrogen bonding. chemrxiv.org

Introduction of New Functional Groups: Adding different substituents to the scaffold to explore effects on potency, selectivity, and pharmacokinetic properties.

A thorough SAR campaign would provide a blueprint for designing second-generation this compound analogues with enhanced antiparasitic potency and improved drug-like properties. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

Modern systems biology offers powerful tools for obtaining a holistic view of a drug's effect on a biological system. nih.gov The integration of multi-omics data—including genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles)—can provide a comprehensive snapshot of the cellular response to a compound. frontiersin.orgrsc.org

Applying a multi-omics approach to this compound research represents a significant future opportunity. For instance, by treating Leishmania or T. cruzi cultures with this compound and analyzing the resulting changes across these different "omics" layers, researchers could:

Identify entire metabolic or signaling pathways that are disrupted by the compound, offering clues to its mechanism of action. frontiersin.org

Uncover potential off-target effects.

Discover biomarkers that indicate sensitivity or resistance to the compound. researchgate.net

This integrative approach moves beyond a single target-focused view to a systems-level understanding of how this compound functions. nih.gov The complexity of interpreting these large datasets is a challenge, but the insights gained would be invaluable for accelerating the development of this compound as a therapeutic candidate. frontlinegenomics.com

Q & A

Q. Table 1: Analytical Techniques for this compound Characterization

| Technique | Application | Example Parameters | Reference |

|---|---|---|---|

| HPLC-MS | Purity assessment, metabolite ID | C18 column, 0.1% formic acid | |

| NMR (¹H/¹³C) | Structural confirmation | 500 MHz, DMSO-d6 solvent | |

| Elemental Analysis | Empirical formula validation | CHNS mode, ±0.3% error margin |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.